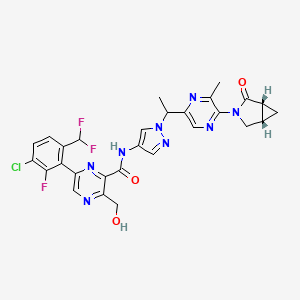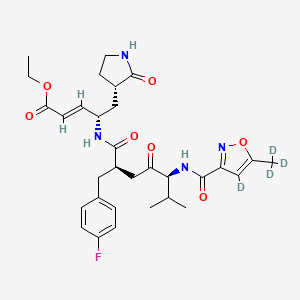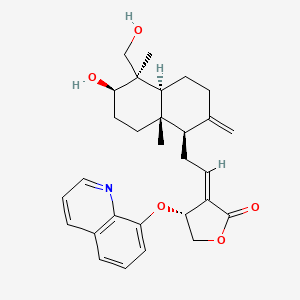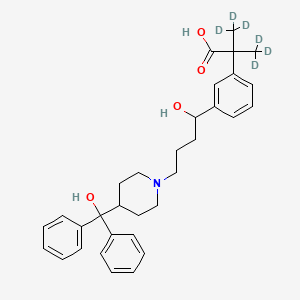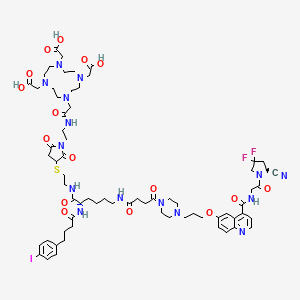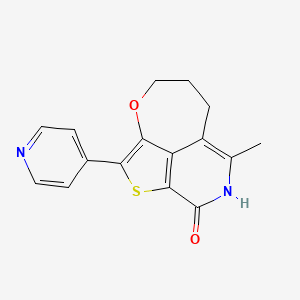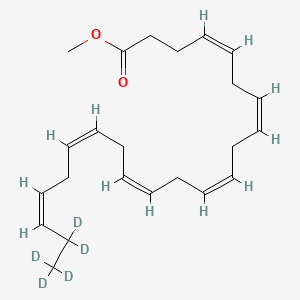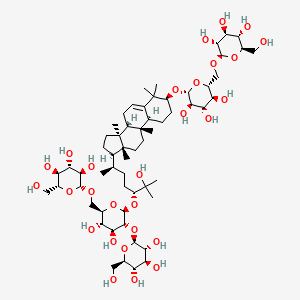
Methyltetrazine-SS-PEG4-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-SS-PEG4-Biotin is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and bioorthogonal chemistry due to its high reactivity and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions involving the coupling of methyltetrazine, a disulfide linkage, polyethylene glycol (PEG4), and biotin . The synthesis typically involves:
Activation of Methyltetrazine: Methyltetrazine is activated using suitable reagents to form a reactive intermediate.
Coupling with PEG4: The activated methyltetrazine is then coupled with PEG4 under controlled conditions to form a stable intermediate.
Introduction of Disulfide Linkage: A disulfide linkage is introduced to the intermediate, providing the cleavable property.
Attachment of Biotin: Finally, biotin is attached to the compound, completing the synthesis
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-SS-PEG4-Biotin primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene
Cleavage of Disulfide Linkage: The disulfide linkage can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Reagents: Methyltetrazine, PEG4, biotin, reducing agents (for cleavage).
Conditions: Controlled temperature and pH, inert atmosphere to prevent oxidation
Major Products Formed
Dihydropyridazine Linkage: Formed during the inverse electron demand Diels-Alder reaction.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Employed in protein labeling, cell tracking, and imaging studies
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Wirkmechanismus
Methyltetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction: The tetrazine group reacts with strained alkenes, forming a stable covalent bond.
Cleavage of Disulfide Linkage: The disulfide linkage is cleaved under reducing conditions, releasing the biotin moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-Biotin: Similar structure but lacks the disulfide linkage.
Methyltetrazine-SS-PEG2-Biotin: Shorter PEG chain.
Methyltetrazine-SS-PEG8-Biotin: Longer PEG chain.
Uniqueness
Methyltetrazine-SS-PEG4-Biotin is unique due to its optimal PEG chain length, providing a balance between solubility and stability. The disulfide linkage offers a cleavable property, making it suitable for controlled release applications .
Eigenschaften
Molekularformel |
C36H55N9O8S3 |
|---|---|
Molekulargewicht |
838.1 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1 |
InChI-Schlüssel |
UKBCAHXVSFWHAZ-RRURFNPQSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



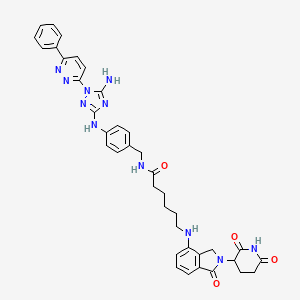
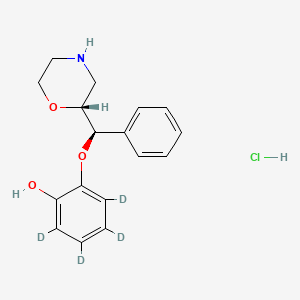
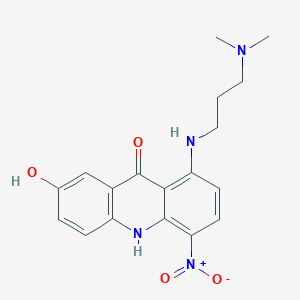
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
